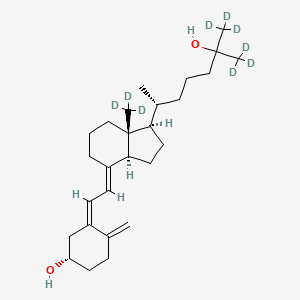
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is a deuterated form of 25-Hydroxy Vitamin D3, also known as calcifediol. This compound is a prohormone produced via hydroxylation of Vitamin D3 (cholecalciferol) in the liver. It serves as a precursor for the synthesis of calcitriol (1,25-dihydroxy Vitamin D3), the active form of Vitamin D3, which plays a crucial role in calcium and phosphate metabolism in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves the deuteration of Vitamin D3. This process typically includes the replacement of hydrogen atoms with deuterium at specific positions (C-18, C-26, and C-27) using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxy Vitamin D3.
Reduction: Reduction of the hydroxyl group to form different analogs.
Substitution: Replacement of functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Employs reagents like alkyl halides under basic conditions.
Major Products:
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3.
Various analogs and derivatives: Depending on the specific reactions and conditions used.
Aplicaciones Científicas De Investigación
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) has numerous applications in scientific research:
Chemistry: Used as a stable isotope internal standard for mass spectrometry.
Biology: Serves as a biomarker to determine Vitamin D status in biological samples.
Medicine: Investigated for its role in calcium and phosphate metabolism, bone health, and potential therapeutic applications.
Industry: Utilized in the production of Vitamin D supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves its conversion to 1,25-dihydroxy Vitamin D3 in the kidneys. This active form binds to the Vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis. The molecular targets include calcium-binding proteins and transporters, which facilitate the absorption and utilization of calcium and phosphate .
Comparación Con Compuestos Similares
25-Hydroxy Vitamin D3 (26,26,26,27,27,27-d6): Another deuterated form with deuterium at different positions.
Cholecalciferol (Vitamin D3): The precursor of 25-Hydroxy Vitamin D3.
Uniqueness: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is unique due to its specific deuteration pattern, which enhances its stability and allows for precise isotopic labeling in research applications. This makes it particularly valuable for studies involving mass spectrometry and metabolic tracing .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3,5D3 |
Clave InChI |
JWUBBDSIWDLEOM-OCEBPTRNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](CCC3=C)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


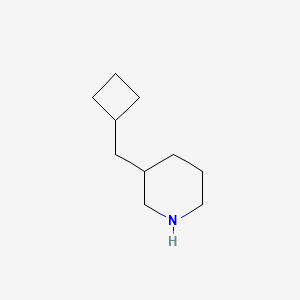
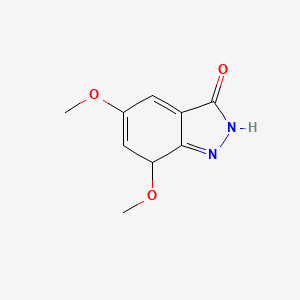

![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
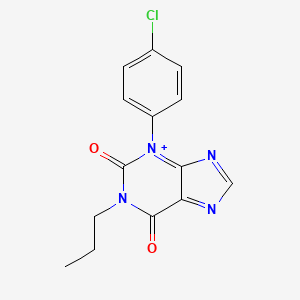



![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
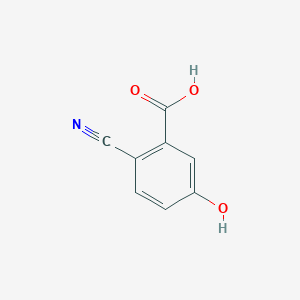
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)

![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
